Hexobarbital - 56-29-1

Hexobarbital

Catalog Number: EVT-295280
CAS Number: 56-29-1
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hexobarbital is a short-acting barbiturate hypnotic. [] While it has been used clinically for its sedative and hypnotic properties, its primary role in scientific research stems from its utility as a model compound in various fields, particularly in studies of drug metabolism and enzyme activity. This analysis focuses on these research applications, excluding information related to drug use, dosage, and side effects.

3'-Hydroxyhexobarbital

  • Compound Description: 3'-Hydroxyhexobarbital is the primary metabolite of hexobarbital, formed via hydroxylation at the 3'-position by cytochrome P450 enzymes, specifically P-450MP (CYP2C9). 3'-Hydroxyhexobarbital undergoes further oxidation to form 3'-ketohexobarbital. The stereochemistry of 3'-hydroxyhexobarbital influences its subsequent metabolism.

3'-Ketohexobarbital

  • Compound Description: 3'-Ketohexobarbital is a secondary metabolite of hexobarbital, generated from the oxidation of 3'-hydroxyhexobarbital by liver cytosolic dehydrogenases. This compound is excreted in urine as a major metabolic product of hexobarbital. Notably, 3'-ketohexobarbital can react with glutathione, leading to the formation of 1,5-dimethylbarbituric acid and a cyclohexenone-glutathione adduct, both further metabolites of hexobarbital.

1,5-Dimethylbarbituric Acid

  • Compound Description: 1,5-Dimethylbarbituric acid is a metabolite formed from 3'-ketohexobarbital through a reaction with glutathione. This reaction also yields a cyclohexenone-glutathione adduct. 1,5-Dimethylbarbituric acid is excreted in the urine of rats administered hexobarbital. ,

Cyclohexenone-Glutathione Adduct

  • Compound Description: This adduct is a novel metabolite of hexobarbital, generated concurrently with 1,5-dimethylbarbituric acid during the reaction of 3'-ketohexobarbital with glutathione. This adduct is primarily excreted in the bile of rats following hexobarbital administration.

1',2'-Epoxyhexobarbital

  • Compound Description: This epoxide is a reactive metabolite of hexobarbital that can undergo further metabolism via various pathways. It can be metabolized to 1,5-dimethylbarbituric acid via an epoxide-diol pathway, or be hydroxylated to form two stereoisomeric 3'-hydroxy-1',2'-epoxyhexobarbitals.

3'-Hydroxy-1',2'-epoxyhexobarbitals

  • Compound Description: These compounds are metabolites of 1',2'-epoxyhexobarbital, formed via hydroxylation and existing as two stereoisomers.

Hydroxyfuropyrimidine

  • Compound Description: Hydroxyfuropyrimidine is a metabolite identified in the urine of rats treated with 1',2'-epoxyhexobarbital.

S-Mephenytoin

  • Compound Description: S-mephenytoin is a chiral anticonvulsant drug primarily metabolized by cytochrome P450 2C9 (CYP2C9) to its 4-hydroxy metabolite. This same enzyme, CYP2C9, is also involved in the 3'-hydroxylation of hexobarbital.

α-3-Hydroxyhexobarbital

  • Compound Description: α-3-Hydroxyhexobarbital is a hydroxylated metabolite of hexobarbital. Studies indicate that it is less effective than its parent compound, hexobarbital, in stimulating drug metabolism.
Overview

Hexobarbital is a barbiturate derivative primarily used as a sedative and anesthetic. It is classified under the category of central nervous system depressants, functioning as a hypnotic agent. Hexobarbital is notable for its application in the Hexobarbital Sleep Test, which assesses metabolic rates in rodents and has implications for research on post-traumatic stress disorder and the effects of toxic substances on sleep patterns .

Source and Classification

Hexobarbital is synthesized from barbituric acid and is classified as a sedative-hypnotic drug. It falls within the broader class of barbiturates, which are known for their ability to induce sleep and manage anxiety. Other classifications include its categorization as a controlled substance due to its potential for abuse and dependence .

Synthesis Analysis

Methods and Technical Details

Hexobarbital can be synthesized through various methods:

  1. Cyclohex-1-enyl 2-cyanopropanoate Method: This involves reacting cyclohex-1-enyl 2-cyanopropanoate with guanidine and sodium methylate, leading to the formation of a hexobarbital sodium intermediate, which can be further methylated using dimethyl sulfate .
  2. Ethyl 2-cyano-2-(cyclohex-1-enyl)propanoate Method: In this two-stage reaction, ethyl 2-cyano-2-(cyclohex-1-enyl)propanoate is reacted with N-methylurea in the presence of tert-butyl alcohol at temperatures between 20 °C and 50 °C. The second stage involves adding hydrogen chloride with ethanol and water as solvents .

These methods highlight the versatility in synthesizing hexobarbital, allowing for variations depending on available reagents and desired yields.

Molecular Structure Analysis

Structure and Data

Hexobarbital has a molecular formula of C13H16N2O3C_{13}H_{16}N_{2}O_{3} and a molar mass of approximately 236.271g/mol236.271\,g/mol. Its structure includes a barbituric acid core modified with cyclohexyl groups. Key structural data include:

  • Density: 1.1623g/cm31.1623\,g/cm^3
  • Melting Point: 146.5°C146.5\,°C
  • Boiling Point: 378.73°C378.73\,°C
  • Solubility in Water: 0.435mg/mL0.435\,mg/mL at 20°C20°C

The compound exists as a racemic mixture, indicating the presence of both enantiomers .

Chemical Reactions Analysis

Reactions and Technical Details

Hexobarbital undergoes several chemical reactions, particularly in its metabolic pathways:

  1. Metabolism: The hepatic metabolism of hexobarbital involves cytochrome P450 enzymes, specifically CYP2B1, which preferentially metabolizes the S(+) enantiomer into β-3'-hydroxyhexobarbital and the R(-) enantiomer into α-3'-hydroxyhexobarbital. Both forms can further metabolize into various metabolites through glucuronidation or dehydrogenation processes .
  2. Epoxidation: Hexobarbital can also form epoxide derivatives through acid-catalyzed reactions, which may lead to additional metabolic pathways involving reactive intermediates that can interact with cellular macromolecules .

These reactions illustrate hexobarbital's complex biochemical behavior and potential interactions within biological systems.

Mechanism of Action

Process and Data

Hexobarbital acts primarily by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at GABA_A receptors in the central nervous system. This action leads to increased neuronal inhibition, resulting in sedation and hypnosis. The drug's efficacy is influenced by its stereochemistry; different enantiomers may exhibit varying degrees of potency and duration of action .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hexobarbital exhibits several notable physical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Stability: Stable under normal conditions but may degrade when exposed to light or moisture.
  • Solubility: Limited solubility in water but soluble in organic solvents such as alcohols.

Chemical properties include its reactivity with acids and bases, leading to various derivatives that may have altered pharmacological effects .

Applications

Scientific Uses

Hexobarbital is utilized primarily in research settings:

  • Hexobarbital Sleep Test: This test is employed to evaluate metabolic rates related to drug metabolism in animal models, particularly rodents. It aids in understanding genetic variations in drug metabolism that may correlate with susceptibility to conditions like post-traumatic stress disorder .
  • Pharmacological Studies: Due to its sedative properties, hexobarbital serves as a reference compound in studies investigating central nervous system depressants' mechanisms and effects .
Historical Development and Context

Early Synthesis and Pharmacological Discovery

Hexobarbital (chemical formula: C₁₂H₁₆N₂O₃) emerged from foundational work on barbituric acid by Nobel laureate Adolf von Baeyer in 1864. Its synthesis was a direct result of systematic modifications to the barbiturate core structure. In 1932, German pharmacologists Heinrich Weese and Heinrich Schärpf at IG Farbenindustrie successfully synthesized hexobarbital by introducing a methyl group at the N1 position and a cyclohexenyl ring at C5 of the barbituric acid scaffold. This structural innovation conferred two critical properties: rapid onset and short duration of action, distinguishing it from longer-acting predecessors like barbital (Veronal) [4] [8].

The compound was patented and marketed by Bayer under the trade name Evipan in Germany, while its sodium salt (Evipal) was commercialized in the United States by Winthrop Chemical Company. Early pharmacological studies demonstrated its unique profile:

  • Induction of anesthesia within 20–40 seconds of intravenous administration
  • Duration of hypnosis lasting 15–30 minutes
  • High lipid solubility enabling rapid blood-brain barrier penetration [4] [7]

Table 1: Key Properties of Early Barbiturate Anesthetics [1] [5] [8]

CompoundYear IntroducedStructural FeaturesOnset/Duration
Barbital1903Diethyl at C5Slow/Long (6–12 hr)
Phenobarbital1912Phenyl at C5Intermediate
Hexobarbital1932N1-methyl, CyclohexenylRapid/Short (15–30 min)
Thiopental1934Sulfur at C2Ultrashort (5–10 min)

Role in 20th-Century Anesthetic Practices

Hexobarbital revolutionized intravenous anesthesia upon its clinical introduction. John S. Lundy at the Mayo Clinic pioneered its use in 1934, establishing protocols for balanced anesthesia. Its applications included:

  • Induction agent prior to inhalation anesthetics
  • Short surgical procedures (e.g., dental surgery, wound debridement)
  • Diagnostic maneuvers requiring brief unconsciousness [4] [7]

Compared to inhaled ether or chloroform, hexobarbital offered superior controllability and reduced flammability risk. However, limitations became apparent:

  • Unpredictable depth: Dose-dependent respiratory depression with narrow therapeutic index
  • Excitatory effects: Muscle twitching and involuntary movements during induction
  • Metabolic variability: Hepatic degradation rate influenced by age, liver function, and drug interactions [5] [7] [10]

By 1935, hexobarbital was largely supplanted by thiopental, whose sulfur substitution provided faster hepatic clearance and smoother induction. Hexobarbital's legacy persisted in pharmacology through the Hexobarbital Sleep Test (HST), a rodent model quantifying hepatic microsomal enzyme activity by measuring anesthesia duration [4] [5] [8].

Ethical Implications of Historical Applications

Hexobarbital's history is inextricably linked to Nazi medical atrocities during World War II. Documentation from the Nuremberg Trials (1946–1947) revealed its use in unethical experiments:

Table 2: Documented Misuse of Hexobarbital in WWII Concentration Camps [3] [6]

CampExperimentPerpetratorsPurpose
BuchenwaldAnesthetic testing in amputationsSS physiciansAssess surgical tolerance without consent
RavensbrückToxicity studiesHerta Oberheuser (convicted)Determine lethal doses
Auschwitz"Brainwashing" with barbiturates/mescalineJosef MengeleInterrogation techniques

IG Farbenindustrie (Bayer's parent company) supplied hexobarbital to camps and participated in prisoner procurement. A recovered Auschwitz correspondence negotiated prices per prisoner: "We confirm your response, but consider the price of 200 marks per woman too high. We propose paying no more than 170 marks..." [3] [6]. These actions exemplified the perversion of medical science under Nazi ideology, where prisoners were reduced to expendable test subjects. Post-war, these violations catalyzed the Nuremberg Code (1947), establishing foundational principles for informed consent and avoidance of unnecessary suffering in human research [3] [6].

Table 3: Chemical Properties and Key Identifiers of Hexobarbital [5] [10]

PropertyValue
IUPAC Name5-(Cyclohex-1-en-1-yl)-1,5-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
CAS Registry56-29-1 (acid) / 50-09-9 (sodium)
Molecular Weight236.27 g/mol
Protein Binding25%
MetabolismHepatic (CYP2B1-mediated hydroxylation)
Primary Metabolites3'-Hydroxyhexobarbital, 3'-Oxohexobarbital

The compound's stereochemistry proved pharmacologically significant: the S(+)-enantiomer showed 3-fold greater GABAergic potentiation than the R(-)-enantiomer, explaining inter-individual variability in anesthetic response [5] [10]. Contemporary uses are restricted to veterinary anesthesia and research, reflecting both its historical taint and pharmacological obsolescence.

Properties

CAS Number

56-29-1

Product Name

Hexobarbital

IUPAC Name

5-(cyclohexen-1-yl)-1,5-dimethyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

InChI

InChI=1S/C12H16N2O3/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16/h6H,3-5,7H2,1-2H3,(H,13,15,17)

InChI Key

UYXAWHWODHRRMR-UHFFFAOYSA-N

SMILES

CC1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2

Solubility

1.51e+00 g/L

Synonyms

Evipan
Hexenal
Hexobarbital
Hexobarbital, Sodium
Hexobarbitone
Sodium Hexobarbital

Canonical SMILES

CC1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.